4-methyl-2-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid dihydrochloride
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Overview
Description
4-methyl-2-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is a heterocyclic organic compound It features a pyridine ring fused to an imidazole ring, with a carboxylic acid group and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid dihydrochloride typically involves multi-step organic synthesis. One common method starts with the preparation of the pyridine and imidazole precursors, followed by their coupling and subsequent functionalization.
Preparation of Pyridine Precursor: The pyridine precursor can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Preparation of Imidazole Precursor: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine.
Coupling Reaction: The pyridine and imidazole precursors are then coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.
Functionalization: The coupled product is further functionalized to introduce the carboxylic acid group and the methyl group at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridine or imidazole rings, potentially leading to the formation of dihydropyridine or dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydropyridine, dihydroimidazole derivatives.
Substitution: Halogenated derivatives, substituted imidazoles or pyridines.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-2-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 4-methyl-2-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid: Lacks the methyl group at the 4-position.
4-methyl-1H-imidazole-5-carboxylic acid: Lacks the pyridine ring.
2-(pyridin-2-yl)-1H-imidazole: Lacks the carboxylic acid group.
Uniqueness
4-methyl-2-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is unique due to the presence of both the pyridine and imidazole rings, along with the carboxylic acid and methyl groups. This combination of functional groups provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.2ClH/c1-6-8(10(14)15)13-9(12-6)7-4-2-3-5-11-7;;/h2-5H,1H3,(H,12,13)(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDQDGNOSUBYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=N2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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